Dimethyl Pentadecanedioate
Overview
Description
Dimethyl Pentadecanedioate, also known as Pentadecanedioic acid, dimethyl ester, Dimethyl 1,15-pentadecanedioate, is a product in the category of Di-esters . It has a molecular formula of C17H32O4 and a molecular weight of 300.43 .
Molecular Structure Analysis
The molecular structure of Dimethyl Pentadecanedioate is represented by the SMILES notation: O=C (OC)CCCCCCCCCCCCCC (=O)OC . The InChI representation is: InChI=1S/C17H32O4/c1-20-16 (18)14-12-10-8-6-4-3-5-7-9-11-13-15-17 (19)21-2/h3-15H2,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl Pentadecanedioate is a solid at room temperature .Scientific Research Applications
Synthesis and Intermediate Applications
Dimethyl pentadecanedioate is explored for its potential as an intermediate in various synthetic processes. A study by Xia (2000) explored the synthesis of dimethyl β-methyl pentadecanedioate, highlighting its importance as an intermediate for DL-muskone. The process involved esterification of dodecanedioic acid and β-methyl pentanedioic acid with methanol, followed by electrolysis, achieving a yield of 82% with 95% purity Sheng Xia, 2000.
Optimization of Synthesis from Natural Oils
Another application is in the optimized synthesis of dimethyl 1,15-pentadecanedioate from malania oleifera oil, as demonstrated by Gui-zhen (2007). The study compared three synthesis processes and found the most efficient route to yield 68.1%, with the best esterification conditions leading to a 72.4% yield. This indicates the potential for using natural oils as sources for dimethyl pentadecanedioate synthesis Lin Gui-zhen, 2007.
Educational Applications in Chemistry
The compound also finds application in educational settings, where it serves as a focus in scientific research-type experiments within physical chemistry teaching. An experiment titled "the preparation and characterization of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate" leverages dimethyl pentadecanedioate, offering comprehensive training across various chemistry disciplines and stimulating student interest in experimental science He De-hua, Shi Lei, & Ma Ying, 2006.
Safety And Hazards
Safety measures for handling Dimethyl Pentadecanedioate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
dimethyl pentadecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-20-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)21-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJBOCIXHISNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465219 | |
Record name | Dimethyl Pentadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Pentadecanedioate | |
CAS RN |
36575-82-3 | |
Record name | Dimethyl Pentadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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